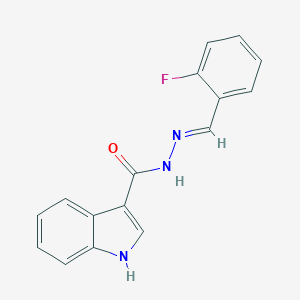![molecular formula C21H23N5O4S B448806 2-[(5-METHYL-4-PHENYL-4H-1,2,4-TRIAZOL-3-YL)SULFANYL]-N'~1~-[(E)-1-(2,3,4-TRIMETHOXYPHENYL)METHYLIDENE]ACETOHYDRAZIDE](/img/structure/B448806.png)
2-[(5-METHYL-4-PHENYL-4H-1,2,4-TRIAZOL-3-YL)SULFANYL]-N'~1~-[(E)-1-(2,3,4-TRIMETHOXYPHENYL)METHYLIDENE]ACETOHYDRAZIDE
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-[(5-methyl-4-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N’-(2,3,4-trimethoxybenzylidene)acetohydrazide is a complex organic compound that features a triazole ring, a sulfanyl group, and a benzylidene acetohydrazide moiety
Métodos De Preparación
The synthesis of 2-[(5-methyl-4-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N’-(2,3,4-trimethoxybenzylidene)acetohydrazide typically involves multiple steps:
Formation of the Triazole Ring: The triazole ring can be synthesized starting from 4-methylaniline, which is converted to N-(4-methylphenyl)hydrazinecarbothioamide.
S-Alkylation: The triazole thiol is alkylated using 2-bromo-1-phenylethanone in the presence of a base such as cesium carbonate.
Formation of the Acetohydrazide Moiety: The acetohydrazide moiety is introduced by reacting the alkylated triazole with hydrazine derivatives under appropriate conditions.
Condensation with Trimethoxybenzaldehyde: Finally, the acetohydrazide is condensed with 2,3,4-trimethoxybenzaldehyde to form the target compound.
Análisis De Reacciones Químicas
2-[(5-methyl-4-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N’-(2,3,4-trimethoxybenzylidene)acetohydrazide undergoes various chemical reactions:
Aplicaciones Científicas De Investigación
This compound has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as an antimicrobial, antifungal, and anticancer agent due to the presence of the triazole ring, which is known for its biological activities.
Organic Synthesis: The compound serves as a building block for the synthesis of more complex molecules and materials.
Materials Science: It is explored for its potential use in the development of new materials with unique properties, such as conducting polymers and coordination complexes.
Mecanismo De Acción
The mechanism of action of 2-[(5-methyl-4-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N’-(2,3,4-trimethoxybenzylidene)acetohydrazide involves interactions with various molecular targets:
Enzyme Inhibition: The triazole ring can inhibit enzymes such as xanthine oxidase, which is involved in purine metabolism.
DNA Intercalation: The planar structure of the triazole ring allows it to intercalate into DNA, disrupting its function and leading to cytotoxic effects.
Reactive Oxygen Species (ROS) Generation: The compound can induce the generation of ROS, leading to oxidative stress and cell death.
Comparación Con Compuestos Similares
Similar compounds include:
4-(4-Methylphenyl)-5-phenyl-4H-1,2,4-triazol-3-thiol: This compound shares the triazole core but lacks the acetohydrazide and trimethoxybenzylidene moieties.
N-[2-(5-methyl-4H-1,2,4-triazol-3-yl)phenyl]-7H-pyrrolo[2,3-d]pyrimidin-4-amine: This compound contains a triazole ring but differs in its overall structure and functional groups.
2-Phenyl-5-methyl-2H-1,2,3-triazole-4-carboxylic acids: These compounds are analogues with a different triazole isomer and carboxylic acid functionality.
The uniqueness of 2-[(5-methyl-4-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N’-(2,3,4-trimethoxybenzylidene)acetohydrazide lies in its combination of the triazole ring, sulfanyl group, and acetohydrazide moiety, which confer distinct chemical and biological properties.
Propiedades
Fórmula molecular |
C21H23N5O4S |
|---|---|
Peso molecular |
441.5g/mol |
Nombre IUPAC |
2-[(5-methyl-4-phenyl-1,2,4-triazol-3-yl)sulfanyl]-N-[(E)-(2,3,4-trimethoxyphenyl)methylideneamino]acetamide |
InChI |
InChI=1S/C21H23N5O4S/c1-14-23-25-21(26(14)16-8-6-5-7-9-16)31-13-18(27)24-22-12-15-10-11-17(28-2)20(30-4)19(15)29-3/h5-12H,13H2,1-4H3,(H,24,27)/b22-12+ |
Clave InChI |
PBHYCRCCRKDHRN-WSDLNYQXSA-N |
SMILES |
CC1=NN=C(N1C2=CC=CC=C2)SCC(=O)NN=CC3=C(C(=C(C=C3)OC)OC)OC |
SMILES isomérico |
CC1=NN=C(N1C2=CC=CC=C2)SCC(=O)N/N=C/C3=C(C(=C(C=C3)OC)OC)OC |
SMILES canónico |
CC1=NN=C(N1C2=CC=CC=C2)SCC(=O)NN=CC3=C(C(=C(C=C3)OC)OC)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-(4-ETHOXYPHENYL)-3-({2-[(4-ETHOXYPHENYL)CARBAMOYL]ETHYL}SULFANYL)PROPANAMIDE](/img/structure/B448723.png)
![3-{[3-(5-chloro-2-methoxyanilino)-3-oxopropyl]sulfanyl}-N-(5-chloro-2-methoxyphenyl)propanamide](/img/structure/B448724.png)
![N,N'-bis[4-(dimethylamino)phenyl]hexanediamide](/img/structure/B448725.png)

![4-[(E)-(2-{(2E)-2-{[(2-chlorophenyl)carbonyl]amino}-3-[4-(diethylamino)phenyl]prop-2-enoyl}hydrazinylidene)methyl]phenyl 4-chlorobenzoate](/img/structure/B448731.png)

![N-(3-{[(3,4-dimethoxybenzoyl)amino]methyl}benzyl)-3,4-dimethoxybenzamide](/img/structure/B448734.png)
![N'~2~-[(Z,2E)-1-METHYL-3-PHENYL-2-PROPENYLIDENE]-2,3-DIHYDRONAPHTHO[2,3-B][1,4]DIOXINE-2-CARBOHYDRAZIDE](/img/structure/B448735.png)

![ethyl (3-{[(5-bromo-3-pyridinyl)carbonyl]hydrazono}-2-oxo-2,3-dihydro-1H-indol-1-yl)acetate](/img/structure/B448737.png)
![N'-[1-(5-bromo-2-thienyl)ethylidene]-2-methyl-3-furohydrazide](/img/structure/B448739.png)


![3-{[(Z)-2-(2,3-DIHYDRONAPHTHO[2,3-B][1,4]DIOXIN-2-YLCARBONYL)HYDRAZONO]METHYL}PHENYL 3,4,5-TRIMETHOXYBENZOATE](/img/structure/B448745.png)
